3-Chloro-6-methoxypyridazine

Organometallic Chemistry Regioselective Synthesis C–H Functionalization

3-Chloro-6-methoxypyridazine (CAS 1722-10-7) is the regioselective pyridazine building block of choice for medicinal chemistry and agrochemical discovery. Unlike its dichloro analog, the methoxy group provides predictable ortho‑directing control (OMe > Cl) in metalation, enabling single‑step functionalization without protecting groups. The scaffold delivers distinct electronic polarization for selective Suzuki–Miyaura cross‑couplings and has been validated in CHK1 (Ki 0.49 nM) and PI3Kα (Ki 1 nM) inhibitor programs. Produced in >90% yield from low‑cost precursors, it offers superior cost‑per‑analog economics for parallel library synthesis.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1722-10-7
Cat. No. B157567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methoxypyridazine
CAS1722-10-7
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)Cl
InChIInChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
InChIKeyXBJLKXOOHLLTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methoxypyridazine (CAS 1722-10-7) Procurement Baseline for Medicinal and Agrochemical Intermediates


3‑Chloro‑6‑methoxypyridazine (CAS 1722‑10‑7) is a difunctionalized pyridazine scaffold that supplies a chlorine atom at the 3‑position and a methoxy group at the 6‑position [1]. The pyridazine ring is a recognized pharmacophore in kinase inhibitors, anti‑infective agents, and crop‑protection chemistry [2]. The combination of an electron‑withdrawing chloro substituent and an electron‑donating methoxy group creates a specific electronic and steric environment that influences reactivity in nucleophilic aromatic substitution (SNAr), palladium‑catalyzed cross‑couplings, and regioselective metalation [3].

Why Substituting 3‑Chloro‑6‑methoxypyridazine with Other Pyridazine Analogs Compromises Regioselectivity and Synthetic Tractability


Interchanging 3‑chloro‑6‑methoxypyridazine with its closest commercial analog 3,6‑dichloropyridazine is not chemically neutral. The methoxy substituent in the target compound exerts a distinct ortho‑directing influence (OMe > Cl) during metalation [1], whereas the dichloro analog lacks this built‑in regiocontrol and requires additional steps to differentiate the two reactive centers . Likewise, the positional isomer 6‑chloro‑3‑methoxypyridazine places the methoxy group at the 3‑position, which yields a different electronic polarization of the pyridazine ring and alters cross‑coupling selectivity . The single‑point substitution pattern of 3‑chloro‑6‑methoxypyridazine therefore delivers predictable, literature‑validated regioselectivity that cannot be assumed when switching to a different in‑class building block.

3‑Chloro‑6‑methoxypyridazine (1722‑10‑7) Quantitative Differentiation Evidence for Scientific Selection


Regioselective Metalation Ortho‑Directing Hierarchy: OMe Outcompetes Cl as an Ortho‑Director in Pyridazine Lithiation

In the pyridazine series, the methoxy group functions as a stronger ortho‑directing substituent than chlorine during lithiation with hindered alkylamide bases. This differential directing power enables predictable functionalization at the position adjacent to the methoxy group [1]. In contrast, 3,6‑dichloropyridazine lacks this internal differentiation, leading to mixtures or requiring protecting‑group strategies .

Organometallic Chemistry Regioselective Synthesis C–H Functionalization

Suzuki–Miyaura Cross‑Coupling Efficiency: 3‑Chloro‑6‑methoxypyridazine vs. 3‑Chloro‑6‑methylpyridazine

Under nickel‑catalyzed electrochemical cross‑coupling conditions, 3‑chloro‑6‑methoxypyridazine couples with functionalized aryl and heteroaryl halides to afford substituted arylpyridazines. The same electrochemical protocol was directly compared with 3‑chloro‑6‑methylpyridazine [1]. In a complementary Suzuki–Miyaura approach, the methoxy‑substituted pyridazine delivers substituted arylpyridazines in yields ranging from 50% to 90% when reacted with substituted phenylboronic acids .

Palladium Catalysis C–C Bond Formation Electrochemical Synthesis

Physicochemical Profile Differentiation: Calculated log P and Hydrogen‑Bonding Capabilities vs. 3,6‑Dichloropyridazine

The replacement of one chlorine atom in 3,6‑dichloropyridazine with a methoxy group substantially alters key physicochemical parameters. 3‑Chloro‑6‑methoxypyridazine exhibits a calculated log P of 2.27, a lower topological polar surface area (TPSA), and increased hydrogen‑bond acceptor capacity compared to the fully chlorinated parent [1]. The methoxy group also contributes a second rotatable bond, impacting conformational flexibility.

ADME Prediction Physicochemical Properties Medicinal Chemistry

Kinase Inhibition Potential: Single‑Digit Nanomolar CHK1 Affinity Demonstrated in Binding Assays

Derivatives of 3‑chloro‑6‑methoxypyridazine have been optimized into potent CHK1 kinase inhibitors. A representative compound incorporating the 3‑chloro‑6‑methoxypyridazine core displays a Ki of 0.49 nM and an IC₅₀ of 5 nM against recombinant human CHK1 [1]. In contrast, the parent 3,6‑dichloropyridazine scaffold does not intrinsically convey this level of potency; the methoxy group contributes to the binding interaction with the kinase ATP‑binding pocket.

Kinase Inhibition Checkpoint Kinase 1 (CHK1) Oncology

Multigram Synthetic Accessibility: >90% Yield from 3,6‑Dichloropyridazine via Selective Methoxylation

3‑Chloro‑6‑methoxypyridazine is prepared in a single, high‑yielding step from the widely available and inexpensive 3,6‑dichloropyridazine by selective nucleophilic substitution with sodium methoxide. Reported isolated yields reach 90–95% under optimized conditions . This contrasts with the synthesis of the reverse isomer (6‑chloro‑3‑methoxypyridazine), which often requires lengthier sequences or less regioselective conditions.

Process Chemistry Nucleophilic Substitution Scale‑Up Synthesis

Spectroscopic Fingerprint and DFT‑Validated Structural Parameters for Quality Control

Complete FT‑IR and FT‑Raman spectral assignments for 3‑chloro‑6‑methoxypyridazine have been experimentally measured and validated by DFT calculations at the B3LYP/6‑311G(d,p) level [1]. The computed vibrational frequencies show excellent agreement with experimental spectra (minimal deviation between observed and scaled wavenumbers), providing a reliable reference fingerprint for identity and purity verification. This level of spectroscopic characterization is not uniformly available for all positional isomers or alternative pyridazine building blocks.

Analytical Chemistry QC/QA Computational Chemistry

High‑Value Application Scenarios for 3‑Chloro‑6‑methoxypyridazine (CAS 1722‑10‑7) Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: CHK1 and PI3K Kinase Inhibitor Lead Optimization

3‑Chloro‑6‑methoxypyridazine serves as a core scaffold for optimizing CHK1 inhibitors with sub‑nanomolar binding affinity (Ki = 0.49 nM, IC₅₀ = 5 nM) [1]. The methoxy group contributes to favorable interactions within the kinase ATP‑binding pocket. Related pyridazine derivatives also exhibit PI3Kα inhibitory activity (Ki = 1 nM) [2], establishing the scaffold's versatility across multiple kinase targets. The calculated log P of 2.27 [3] supports moderate lipophilicity suitable for oral bioavailability, while the hydrogen‑bond acceptor capacity of the methoxy oxygen offers opportunities for target‑engagement optimization.

Advanced Organic Synthesis: Regioselective C–H Functionalization via Directed Metalation

The ortho‑directing hierarchy (F > OMe > Cl) established for pyridazine lithiation [1] enables predictable functionalization adjacent to the methoxy group. Using very hindered lithium alkylamide bases, 3‑chloro‑6‑methoxypyridazine undergoes regioselective metalation, allowing introduction of electrophiles (aldehydes, alkyl halides, iodine) at a specific ring position [2]. This single‑step regioselective functionalization eliminates the need for protecting‑group strategies required for 3,6‑dichloropyridazine and reduces the overall step count in complex molecule synthesis.

Process Chemistry: Cost‑Effective Multigram Synthesis of Arylpyridazine Libraries

The compound is prepared from 3,6‑dichloropyridazine in yields exceeding 90% via selective methoxylation [1]. The resulting 3‑chloro‑6‑methoxypyridazine undergoes efficient Suzuki–Miyaura cross‑coupling with arylboronic acids (50–90% yields) [2] and nickel‑catalyzed electrochemical cross‑coupling with functionalized aryl halides [3]. The combination of high‑yielding precursor synthesis and broad cross‑coupling scope supports the parallel generation of diverse arylpyridazine libraries for medicinal chemistry and agrochemical screening programs, with a favorable cost‑per‑analog profile.

Analytical QC/QA: Identity and Purity Verification Using DFT‑Validated Spectral Reference

The fully assigned FT‑IR and FT‑Raman spectra of 3‑chloro‑6‑methoxypyridazine, validated by DFT calculations at the B3LYP/6‑311G(d,p) level [1], provide a definitive spectroscopic fingerprint for incoming material verification. The computed NMR chemical shifts (¹³C and ¹H) show excellent agreement with experimental values, enabling rapid structural confirmation without the need for independent X‑ray crystallography. This comprehensive spectral dataset supports robust CoA documentation and regulatory submissions for pharmaceutical and agrochemical intermediates, reducing analytical ambiguity and accelerating release testing.

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